molecular formula C17H15NO2 B11851642 Ethyl 4-(1H-indol-3-yl)benzoate CAS No. 202003-77-8

Ethyl 4-(1H-indol-3-yl)benzoate

Cat. No.: B11851642
CAS No.: 202003-77-8
M. Wt: 265.31 g/mol
InChI Key: YQLUNZBSPBTVNS-UHFFFAOYSA-N
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Description

Ethyl 4-(1H-indol-3-yl)benzoate is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features an indole ring system, which is a common structural motif in many biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(1H-indol-3-yl)benzoate typically involves the reaction of 4-bromobenzoic acid with indole in the presence of a base, followed by esterification with ethanol. The reaction conditions often include the use of a palladium catalyst and a base such as potassium carbonate .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized processes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1H-indol-3-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxindole derivatives, alcohols, and various substituted indole compounds .

Scientific Research Applications

Ethyl 4-(1H-indol-3-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(1H-indol-3-yl)benzoate involves its interaction with various molecular targets. The indole ring system can bind to multiple receptors and enzymes, influencing biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(1-methyl-1H-indol-3-yl)benzoate
  • Ethyl 4-((1H-indol-3-yl)diazenyl)benzoate
  • Ethyl 4-((1-methyl-1H-indol-3-yl)diazenyl)benzoate

Uniqueness

Ethyl 4-(1H-indol-3-yl)benzoate is unique due to its specific substitution pattern on the indole ring and the benzoate ester group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

202003-77-8

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

ethyl 4-(1H-indol-3-yl)benzoate

InChI

InChI=1S/C17H15NO2/c1-2-20-17(19)13-9-7-12(8-10-13)15-11-18-16-6-4-3-5-14(15)16/h3-11,18H,2H2,1H3

InChI Key

YQLUNZBSPBTVNS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CNC3=CC=CC=C32

Origin of Product

United States

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